molecular formula C22H15ClN2O2 B2736391 (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 1327181-54-3

(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2736391
CAS No.: 1327181-54-3
M. Wt: 374.82
InChI Key: FFLRYQBGZYHGKB-LVWGJNHUSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 4-chloroaniline with a suitable chromene derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, such as in the treatment of infections, inflammation, or cancer.

Industry

Industrially, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-bromophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide
  • (2Z)-N-(4-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-16-10-12-18(13-11-16)24-21(26)19-14-15-6-4-5-9-20(15)27-22(19)25-17-7-2-1-3-8-17/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLRYQBGZYHGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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